molecular formula C21H22N4O4 B11095348 5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol

5-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-7-nitroquinolin-8-ol

Cat. No.: B11095348
M. Wt: 394.4 g/mol
InChI Key: GPCANSSSEPEFNM-UHFFFAOYSA-N
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Description

5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core substituted with a nitro group and a piperazine moiety linked to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL typically involves multiple steps, including the formation of the quinoline core, nitration, and subsequent functionalization with the piperazine derivative. One common method involves the cyclization of appropriate precursors followed by nitration and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, nucleophiles for substitution reactions, and boronic acids or esters for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the methoxy position .

Scientific Research Applications

5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction can lead to therapeutic effects in conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-7-NITRO-8-QUINOLINOL is unique due to its specific substitution pattern on the quinoline core and the presence of both a nitro group and a piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-nitroquinolin-8-ol

InChI

InChI=1S/C21H22N4O4/c1-29-19-7-3-2-6-17(19)24-11-9-23(10-12-24)14-15-13-18(25(27)28)21(26)20-16(15)5-4-8-22-20/h2-8,13,26H,9-12,14H2,1H3

InChI Key

GPCANSSSEPEFNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C4=C3C=CC=N4)O)[N+](=O)[O-]

Origin of Product

United States

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